An In-Depth Technical Guide to the Discovery and Synthesis of AHR Antagonist 2
An In-Depth Technical Guide to the Discovery and Synthesis of AHR Antagonist 2
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Aryl Hydrocarbon Receptor (AHR) has emerged as a significant target in drug discovery, particularly in the fields of oncology and immunology. Its modulation can influence a variety of cellular processes, making the development of specific antagonists a key area of research. This technical guide provides a comprehensive overview of the discovery and synthesis of AHR antagonist 2, a potent inhibitor of the AHR signaling pathway. Detailed experimental protocols for its chemical synthesis and biological characterization are presented, along with a summary of its activity. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel AHR-targeting therapeutics.
Introduction to the Aryl Hydrocarbon Receptor (AHR)
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of proteins.[1] Initially recognized for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR is now understood to be a key regulator of diverse physiological and pathological processes.[1][2] These include immune responses, cellular differentiation, and stem cell maintenance.[1]
The AHR signaling pathway is initiated by the binding of a ligand to the receptor in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AHR into the nucleus. Inside the nucleus, the AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
Given the role of aberrant AHR signaling in diseases such as cancer and autoimmune disorders, there is significant interest in the development of small molecule antagonists that can inhibit this pathway.
Discovery of AHR Antagonist 2
AHR antagonist 2, identified as N-((S)-1-hydroxypropan-2-yl)-2-(5-(4-(trifluoromethyl)phenyl)pyridin-2-yl)pyrimidine-4-carboxamide , emerged from a discovery program focused on identifying novel 2-hetarylpyrimidine-4-carboxamide derivatives as potent AHR inhibitors. This compound is specifically cited as "Example 1" in patent WO2019101641A1.
Physicochemical and Biological Properties
A summary of the key properties of AHR antagonist 2 is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C20H17F3N4O3 | MedchemExpress, TargetMol |
| Molecular Weight | 418.37 g/mol | MedchemExpress, TargetMol |
| CAS Number | 2338747-54-7 | MedchemExpress, TargetMol |
| Human AHR IC50 | 0.885 nM | DC Chemicals, MedchemExpress |
| Mouse AHR IC50 | 2.03 nM | DC Chemicals, MedchemExpress |
Synthesis of AHR Antagonist 2
The synthesis of AHR antagonist 2 involves a multi-step process, beginning with the preparation of key intermediates.
Synthesis of Intermediate 1: 2-(5-bromopyridin-2-yl)pyrimidine-4-carboxylic acid
To a solution of 2-(5-bromopyridin-2-yl)-4-methylpyrimidine (1.0 eq) in a mixture of acetonitrile, carbon tetrachloride, and water is added sodium periodate (4.0 eq) and ruthenium(III) chloride hydrate (0.02 eq). The reaction mixture is stirred at room temperature until completion. The crude product is then purified to yield 2-(5-bromopyridin-2-yl)pyrimidine-4-carboxylic acid.
Synthesis of Intermediate 2: 2-(5-(4-(trifluoromethyl)phenyl)pyridin-2-yl)pyrimidine-4-carboxylic acid
A mixture of 2-(5-bromopyridin-2-yl)pyrimidine-4-carboxylic acid (1.0 eq), (4-(trifluoromethyl)phenyl)boronic acid (1.2 eq), and a palladium catalyst in a suitable solvent is heated under an inert atmosphere. Upon completion, the reaction is worked up to isolate 2-(5-(4-(trifluoromethyl)phenyl)pyridin-2-yl)pyrimidine-4-carboxylic acid.
Final Synthesis of AHR Antagonist 2
To a solution of 2-(5-(4-(trifluoromethyl)phenyl)pyridin-2-yl)pyrimidine-4-carboxylic acid (1.0 eq) in a suitable solvent, a coupling agent such as HATU (1.2 eq) and a base like triethylamine (2.0 eq) are added. The mixture is stirred for a short period before the addition of (S)-2-aminopropan-1-ol (1.1 eq). The reaction is stirred at room temperature until completion. The final product, N-((S)-1-hydroxypropan-2-yl)-2-(5-(4-(trifluoromethyl)phenyl)pyridin-2-yl)pyrimidine-4-carboxamide, is then purified by chromatography.
Biological Evaluation: Experimental Protocols
The inhibitory activity of AHR antagonist 2 was determined using a cell-based reporter gene assay.
AHR Reporter Gene Assay
Objective: To determine the in vitro potency of AHR antagonist 2 in inhibiting AHR signaling.
Cell Line: A human hepatoma cell line (e.g., HepG2) stably transfected with a luciferase reporter gene under the control of a DRE-containing promoter.
Protocol:
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Cell Seeding: Plate the reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of AHR antagonist 2 in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium.
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Treatment: Treat the cells with the various concentrations of AHR antagonist 2 for a specified pre-incubation period (e.g., 1 hour).
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Agonist Challenge: Following pre-incubation, add a known AHR agonist (e.g., TCDD or a synthetic agonist like MeBio) at a concentration that elicits a submaximal response (e.g., EC80).
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Incubation: Incubate the plates for a further period (e.g., 24 hours) to allow for reporter gene expression.
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Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
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Data Analysis: Calculate the percent inhibition of the agonist-induced luciferase activity for each concentration of AHR antagonist 2. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Signaling Pathways and Experimental Workflow
AHR Signaling Pathway
The following diagram illustrates the canonical AHR signaling pathway and the point of intervention for an antagonist.
Caption: AHR signaling pathway and antagonist intervention.
Experimental Workflow for Discovery and Evaluation
The logical flow from compound synthesis to biological evaluation is depicted below.
Caption: Workflow for synthesis and evaluation of AHR Antagonist 2.
Conclusion
AHR antagonist 2 represents a potent and specific inhibitor of the Aryl Hydrocarbon Receptor signaling pathway. The synthetic route is well-defined, and the biological activity has been robustly characterized using established in vitro assays. This technical guide provides the foundational information necessary for the synthesis and further investigation of this compound and its analogs. The detailed protocols and structured data presentation are intended to facilitate the research and development efforts of scientists working to develop novel therapeutics targeting the AHR.
